molecular formula C9H17NO3 B592253 Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate CAS No. 1104083-23-9

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Cat. No. B592253
M. Wt: 187.239
InChI Key: DBJZEDYSQQXOOF-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as 1-Boc-3-hydroxy-3-methylazetidine and 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3 . The Canonical SMILES string is CC1(CN(C1)C(=O)OC(C)(C)C)O . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is 187.24 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 .

Scientific Research Applications

Application in Synthetic Organic Chemistry

  • Summary of the Application: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate finds large applications in synthetic organic chemistry . It is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application or Experimental Procedures: The compound is used in flow microreactor systems for the introduction of the tert-butoxycarbonyl group . The flow process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Application in Polymer Synthesis

  • Summary of the Application: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is used in the synthesis of polymers . The tert-butyl moiety leads to high hydrophobicity, and the comparatively high glass transition temperature (Tg 50 °C) imparts hardness to polymers .
  • Methods of Application or Experimental Procedures: The compound is used in the synthesis of polymers with a variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
  • Results or Outcomes: The resultant polymers have low water uptake, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content (in solution), enhanced opacity in coatings, improved cohesion, and good interaction with associative thickeners .

Application in Biocatalytic Processes

  • Summary of the Application: The tert-butyl group, which is present in Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, has implications in biosynthetic and biodegradation pathways, and its application in biocatalytic processes is being explored .
  • Methods of Application or Experimental Procedures: The specific methods of application in biocatalytic processes would depend on the specific biocatalyst and reaction conditions, which are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications would also depend on the specific biocatalytic process, which are not detailed in the source .

Application in Coating Materials

  • Summary of the Application: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is used in the production of coating materials . The tert-butyl moiety leads to high hydrophobicity, and the comparatively high glass transition temperature (Tg 50 °C) imparts hardness to the coatings .
  • Methods of Application or Experimental Procedures: The compound is used in the synthesis of coating materials with a variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
  • Results or Outcomes: The resultant coatings have low water uptake, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content (in solution), enhanced opacity, improved cohesion, and good interaction with associative thickeners .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJZEDYSQQXOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716462
Record name tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

CAS RN

1104083-23-9
Record name tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-Boc-azetidin-3-one (3.5 g, 20 mmol) in 50 mL and Et2O was cooled to 0° C. and 3M MeMgBr in Et2O (10 mL, 30 mmol) was added dropwise over 1 h. After 45 min, the reaction was allowed to warm to rt and stir an additional for 18 h. Then ½ sat'd NH4Cl (aq.) was added and the mixture extracted with EtOAc (2×). The combined organic layers were dried and the resulting semisolid was purified by RP HPLC (Agilent) to give the title compound as a white solid (3.2 g, 84%). 1H NMR (CDCl3): 3.84 (q, J=9.2 Hz, 4H), 1.97 (bs, 1H), 1.52 (s, 3H), 1.44 (m, 9H).
Quantity
3.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
10 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Methyl magnesium bromide (3.0M in Diethyl ether) (1.5 mL, 4.5 mmol) was added to cold (−10° C.) solution of tert-butyl 3-oxoazetidine-1-carboxylate (650 mg, 3.8 mmol) in THF (10 mL) and stirring was continued at 20-35° C. for 1 h. After which the reaction mixture was quenched with saturated aqueous NH4Cl solution and extracted with ethylacetate. The organic layer separated was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the residue. The residue was purified by column chromatography (using 60-120 silica gel and 50% EtOAc in Hexane as eluent) to afford 430 mg of the title compound.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

tert-Butyl 3-oxoazetidine-1-carboxylate (1 g) and THF (20 ml), which had been cooled to 0° C., were mixed, and a 1.12 M methylmagnesium bromide/THF solution (10 ml) was added thereto, followed by stirring at the same temperature for 1 hour. Water and EtOAc were added to the reaction mixture, the organic layer was dried over Na2SO4, and the solvent was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methylmagnesium bromide THF
Quantity
10 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Methylmagnesium bromide-tetrahydrofuran solution (1.12 M, 3.90 mL, 4.38 mmol) was added dropwise to tert-butyl 3-oxoazetidine-1-carboxylate (500 mg, 2.92 mmol) in tetrahydrofuran (5 mL) under cooling with ice and stirred for 90 minutes. After addition of saturated aqueous ammonium chloride, the reaction mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1→1/1 (v/v)) to give the title compound as a colorless solid (224 mg, yield 41%).
Name
Methylmagnesium bromide tetrahydrofuran
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Citations

For This Compound
1
Citations
MS Malamas, SI Farah, M Lamani… - Bioorganic & Medicinal …, 2020 - Elsevier
… Into a mixture of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (480 mg, 2.56 mmol), 1-bromo-4-(bromomethyl)benzene and dichloromethane (5 mL) were added NaOH (4 N, 6 …
Number of citations: 18 www.sciencedirect.com

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